Notoginsenoside FP2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

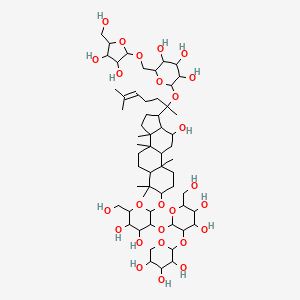

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMOROOPDIFSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Notoginsenoside FP2 from Panax notoginseng Fruit Pedicels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181), from the fruit pedicels of Panax notoginseng (Burk.) F.H. Chen. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development. This compound, first reported by Wang et al. (2008), is a constituent of the fruit pedicels of this renowned medicinal plant and is noted for its potential in the treatment of cardiovascular diseases.[1][2][3][4]

Introduction to this compound

Panax notoginseng, a member of the Araliaceae family, is a highly valued herb in traditional Chinese medicine. Its various parts, including the roots, leaves, flowers, and fruit pedicels, are rich in saponins (B1172615), which are considered the primary bioactive constituents.[5] While the saponins from the roots and leaves have been extensively studied, the fruit pedicels represent a unique source of specific compounds, including this compound.[5] Structurally, this compound is a complex dammarane-type saponin. Its potential therapeutic applications, particularly in cardiovascular health, make its efficient isolation and purification a key objective for pharmacological research.

Quantitative and Physicochemical Data

While specific yield and purity data for the isolation of this compound from Panax notoginseng fruit pedicels are not extensively reported in publicly available literature, the following tables summarize its known physicochemical properties and provide representative data for the purification of other notoginsenosides from the same plant, which can serve as a benchmark for isolation efforts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₈H₉₈O₂₆ |

| Molecular Weight | 1211.4 g/mol |

| Source | Fruit Pedicels of Panax notoginseng |

| Compound Type | Dammarane-Type Bisdesmoside Saponin |

| Potential Bioactivity | Cardiovascular Disease Treatment |

Table 2: Representative Yield and Purity of Other Notoginsenosides from Panax notoginseng

| Compound | Plant Part | Purification Method | Purity Achieved | Yield | Reference |

| Notoginsenoside Fc | Leaves | Macroporous Resin (HPD-100), ODS Column, Recrystallization | >95% | 0.98% | [6] |

| Notoginsenoside Fe | Leaves | Countercurrent Chromatography | 95.2% | N/A | |

| Notoginsenoside Fd | Leaves | Countercurrent Chromatography | 97.6% | N/A |

Experimental Protocols

The following protocols are a composite of established methods for the isolation of saponins from Panax notoginseng and are tailored for the specific objective of isolating this compound from the fruit pedicels.

Extraction of Total Saponins

-

Preparation of Plant Material: Collect fresh fruit pedicels of Panax notoginseng. Clean the pedicels to remove any foreign matter and dry them in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried pedicels into a coarse powder (20-40 mesh).

-

Ultrasonic-Assisted Extraction:

-

Place 1 kg of the powdered fruit pedicels into a large glass flask.

-

Add 75% aqueous ethanol (B145695) at a solid-to-liquid ratio of 1:15 (w/v).

-

Perform ultrasonic-assisted extraction for 2 hours at 60°C.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh 75% ethanol.

-

Combine the filtrates from all three extractions.

-

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol. The resulting aqueous concentrate contains the crude total saponins.

Purification of this compound

The purification process involves several stages of column chromatography to separate this compound from the complex mixture of saponins and other phytochemicals.

-

Column Preparation: Swell D101 macroporous adsorption resin in ethanol for 24 hours, then wash thoroughly with deionized water and pack it into a glass column (e.g., 10 cm diameter x 100 cm length).

-

Sample Loading: Dilute the concentrated aqueous extract with an equal volume of deionized water and load it onto the pre-equilibrated D101 resin column at a slow flow rate (e.g., 2 bed volumes per hour).

-

Washing: Wash the column with 5 bed volumes of deionized water to remove sugars, salts, and other polar impurities.

-

Elution: Elute the saponins from the resin using a stepwise gradient of aqueous ethanol:

-

Elute with 30% ethanol (5 bed volumes).

-

Elute with 50% ethanol (5 bed volumes).

-

Elute with 70% ethanol (10 bed volumes). Collect this fraction, as it is expected to contain the target saponins.

-

-

Concentration: Concentrate the 70% ethanol fraction to dryness under reduced pressure to yield the total saponin extract.

-

Column Preparation: Prepare a silica (B1680970) gel (200-300 mesh) column using a chloroform-methanol-water solvent system (e.g., 13:7:2, v/v/v, lower phase) as the stationary phase.

-

Sample Loading: Dissolve the dried total saponin extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 15:1:0.1 to 6:4:1, v/v/v). Collect fractions and monitor them by thin-layer chromatography (TLC) using a similar solvent system and visualizing with a 10% sulfuric acid-ethanol spray followed by heating.

-

Fraction Pooling: Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a reference standard if available, or by subsequent analysis). Concentrate the pooled fractions to dryness.

-

Column Preparation: Pack a column with ODS (C18) reverse-phase silica gel and equilibrate it with methanol-water (e.g., 50:50, v/v).

-

Sample Loading: Dissolve the partially purified saponin fraction in the mobile phase and load it onto the ODS column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing methanol (B129727) concentration in water (e.g., from 50% to 80% methanol). Collect fractions and monitor by HPLC.

-

Fraction Pooling: Combine the fractions containing this compound and concentrate to dryness.

-

System and Column: Use a preparative HPLC system with a C18 column (e.g., 20 mm x 250 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) is typically used. For example: 0-40 min, 30-50% A; 40-60 min, 50-70% A. The exact gradient should be optimized based on analytical HPLC results.

-

Injection and Collection: Dissolve the further purified fraction in the mobile phase, filter through a 0.45 µm filter, and inject onto the column. Collect the peak corresponding to the retention time of this compound.

-

Final Step: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain purified this compound as a white powder.

Structural Elucidation

The structure of the isolated this compound should be confirmed using modern spectroscopic techniques and compared with published data.[7][8]

Table 3: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Expected Data |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₅₈H₉₈O₂₆). Tandem MS (MS/MS) will show fragmentation patterns corresponding to the loss of sugar moieties, helping to elucidate the glycosylation sequence. |

| ¹H-NMR | The proton NMR spectrum will show characteristic signals for the triterpenoid (B12794562) aglycone, including methyl singlets, olefinic protons, and oxymethine protons. Anomeric proton signals for the sugar units will appear in the δ 4.5-5.5 ppm region with specific coupling constants indicating their stereochemistry. |

| ¹³C-NMR | The carbon NMR spectrum will show signals for all 58 carbons. The chemical shifts will confirm the dammarane (B1241002) skeleton, the positions of hydroxyl groups, and the nature and linkage of the sugar residues. |

| 2D-NMR (COSY, HSQC, HMBC) | These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity within the aglycone and the linkage points of the sugar chains. |

Potential Signaling Pathways and Biological Activity

This compound is suggested to have potential for treating cardiovascular diseases.[1][2][3] While specific studies on the signaling pathways of this compound are limited, research on other notoginsenosides, such as R1 and R2, provides insights into plausible mechanisms of action. These related compounds have been shown to exert cardioprotective, anti-inflammatory, and anti-apoptotic effects through the modulation of several key signaling pathways.

-

PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Several ginsenosides (B1230088) and notoginsenosides activate this pathway, promoting endothelial cell survival and angiogenesis, which is beneficial in ischemic heart disease.[9][10]

-

AMPK Pathway: As a key energy sensor, AMPK activation can ameliorate cardiac lipotoxicity and improve heart function. Notoginsenoside R1 has been shown to exert cardioprotective effects by activating this pathway.[11]

-

Nrf2/ARE Pathway: This pathway is a critical regulator of cellular antioxidant responses. Activation of Nrf2 by compounds like Notoginsenoside R1 can protect endothelial cells from oxidative stress-induced insulin (B600854) resistance.[12]

-

JAK2/STAT3 Pathway: Activation of this pathway has been linked to cardioprotective effects by reducing apoptosis in myocardial infarction.

Given the structural similarities among notoginsenosides, it is hypothesized that this compound may also exert its cardiovascular effects by modulating one or more of these pathways. Further research is required to elucidate its specific molecular targets.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Hypothesized Signaling Pathway for Cardioprotection

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. anjiechem.com [anjiechem.com]

- 5. [Saponins in the fruit pedicels of Panax notoginseng (Burk.) F.H. Chen (continue)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]

- 12. Notoginsenoside‐R1 ameliorates palmitic acid‐induced insulin resistance and oxidative stress in HUVEC via Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside FP2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2 is a dammarane-type bisdesmoside, a class of triterpenoid (B12794562) saponins (B1172615), isolated from the fruit pedicels of the traditional Chinese medicinal herb Panax notoginseng.[1][2] This natural compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[2][3] As a member of the diverse family of notoginsenosides, FP2 contributes to the complex pharmacological profile of Panax notoginseng. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an examination of relevant signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quantitative foundation for its use in research and development.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₈O₂₆ | [1] |

| Molecular Weight | 1211.38 g/mol | [1] |

| CAS Number | 1004988-75-3 | [3] |

| Appearance | White to off-white solid powder | MedChemExpress |

| Solubility | - DMSO: ≥ 100 mg/mL (82.55 mM) - Water: 5 mg/mL (4.12 mM) - Also soluble in Methanol and Ethanol (B145695) | [1], MedChemExpress |

| Storage Conditions | - Powder: -20°C for 3 years - In solvent: -80°C for 1 year | [1] |

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally present in the fruit pedicels of Panax notoginseng.[4] The following protocol describes a general method for its extraction and purification, adapted from established procedures for saponin (B1150181) isolation from this plant.[5]

Methodology:

-

Extraction: The dried and powdered fruit pedicels of Panax notoginseng are extracted with an 86% ethanol solution using ultrasonication. This is followed by centrifugation to separate the supernatant containing the crude extract.

-

Preliminary Enrichment: The crude extract is loaded onto a macroporous resin column (e.g., HPD-100). The column is washed with deionized water to remove impurities, and the saponin-rich fraction is then eluted with a stepwise gradient of ethanol.

-

Chromatographic Separation: The enriched saponin fraction undergoes further purification using octadecyl silane (B1218182) (ODS) column chromatography. Elution with a gradient of aqueous ethanol allows for the separation of different saponins based on their polarity.

-

Final Purification: Fractions containing this compound, as identified by preliminary analysis, are collected and may undergo recrystallization to achieve a purity of over 95%.

Isolation and Purification Workflow for this compound.

Analytical Characterization

The structural integrity and purity of isolated this compound are confirmed using a combination of analytical techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is typically performed at 203 nm, a common wavelength for saponins which lack strong chromophores.[6]

-

Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), this technique provides information on the molecular weight of the compound. Further fragmentation analysis (MS/MS) can help in the structural elucidation by identifying characteristic fragmentation patterns of the saponin structure.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the precise chemical structure of this compound, including the stereochemistry and the attachment points of the sugar moieties.

In Vitro Anti-Platelet Aggregation Assay

Given the potential of Panax notoginseng saponins in treating cardiovascular diseases, a key in vitro assay is the evaluation of their anti-platelet aggregation activity. The following protocol is based on methods used for the related compound, Notoginsenoside Fc.[1][9]

Methodology:

-

Platelet Preparation: Washed platelets are prepared from fresh whole blood collected from healthy donors.

-

Incubation: Platelets are incubated with varying concentrations of this compound for a specified period (e.g., 5 minutes).

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP).[1]

-

Measurement: The extent of platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the platelet suspension over time.[1]

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the aggregation curves of treated samples to a control (vehicle-treated) sample.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar notoginsenosides offer valuable insights. For instance, Notoginsenoside Fc has been shown to exert its anti-platelet effect by inhibiting the Phospholipase Cγ2 (PLCγ2) signaling cascade.[1][9]

Platelet activation by agonists like thrombin, collagen, and ADP triggers the activation of PLCγ2.[1] Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][10] DAG activates protein kinase C (PKC), leading to the production of thromboxane (B8750289) A₂ (TXA₂), while IP₃ stimulates the release of intracellular calcium ([Ca²⁺]i).[1] These events culminate in platelet aggregation. Notoginsenoside Fc has been demonstrated to inhibit the activation of PLCγ2, thereby down-regulating this entire cascade and preventing platelet aggregation.[1][9] It is plausible that this compound may act through a similar mechanism.

Inhibition of the PLCγ2 Signaling Pathway by Notoginsenoside Fc.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties. The experimental protocols outlined in this guide provide a framework for its isolation, characterization, and biological evaluation. While its precise molecular mechanisms are yet to be fully elucidated, the signaling pathways of related compounds suggest that this compound may exert its potential therapeutic effects in cardiovascular disease through the modulation of key signaling cascades involved in platelet aggregation. Further research into this compound is warranted to fully understand its pharmacological potential and pave the way for its development as a therapeutic agent.

References

- 1. Phospholipase Cγ2 Signaling Cascade Contribute to the Antiplatelet Effect of Notoginsenoside Fc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Saponins in the fruit pedicels of Panax notoginseng (Burk.) F.H. Chen (continue)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicomponent Characterization of the Flower Bud of Panax notoginseng and Its Metabolites in Rat Plasma by Ultra-High Performance Liquid Chromatography/Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Constituents in the Chinese Drug Notoginseng by Liquid Chromatography-Electrospray Mass Spectrometry [jcps.bjmu.edu.cn]

- 9. Phospholipase Cγ2 Signaling Cascade Contribute to the Antiplatelet Effect of Notoginsenoside Fc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Biological Activities of Notoginsenoside FP2: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, has been identified as a compound with potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2][3][4][5] Despite its discovery and the general interest in the pharmacological properties of Panax notoginseng saponins (B1172615), a comprehensive body of research detailing the specific biological activities, mechanisms of action, and quantitative data for this compound remains limited in the public domain. This guide aims to synthesize the currently available information on this compound and provide a framework for future research by drawing parallels with the more extensively studied notoginsenosides.

Physicochemical Properties and Sourcing

This compound is a complex glycoside with the molecular formula C58H98O26 and a molecular weight of 1211.38 g/mol . It is classified as a triterpenoid (B12794562) and is naturally found in various parts of the Panax notoginseng plant, including the fruit pedicels, stems, leaves, and flowers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C58H98O26 | |

| Molecular Weight | 1211.38 g/mol | |

| CAS Number | 1004988-75-3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Known Biological Activities and Therapeutic Potential

Inferred Mechanisms of Action and Signaling Pathways

Due to the lack of specific studies on this compound, its precise mechanism of action remains unelucidated. However, by examining the well-documented activities of other notoginsenosides, such as Notoginsenoside R1 and R2, we can infer potential pathways that FP2 might modulate. These related compounds have been shown to exert their effects through various signaling cascades, including:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Notoginsenoside R1 and other saponins have been shown to modulate this pathway in the context of cardiovascular protection and anti-cancer effects.

-

STAT3 Signaling: Notoginsenoside R2 has been demonstrated to attenuate hepatic fibrosis by inducing senescence in hepatic stellate cells through the STAT3 pathway.

-

NF-κB Signaling: This pathway is a key regulator of inflammation. Several notoginsenosides have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.

-

AMPK Signaling: Notoginsenoside R1 has been found to ameliorate cardiac lipotoxicity by activating the AMPK signaling pathway.

It is critical to emphasize that these are inferred pathways based on the activities of related compounds, and dedicated research is required to confirm the involvement of these pathways in the biological activity of this compound.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanisms based on the activities of other notoginsenosides.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, researchers can adapt established methodologies used for other notoginsenosides to investigate its biological activities.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in a cell-based model.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs), under standard conditions.

-

Stimulation: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Quantification of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Analyze the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2) using quantitative real-time PCR (qRT-PCR).

-

Protein Expression: Assess the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα) by Western blotting.

-

In Vitro Cytotoxicity and Proliferation Assays

Objective: To evaluate the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines for anti-cancer activity, or normal cell lines for toxicity) in 96-well plates.

-

Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution to the wells and incubate. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is then solubilized and measured spectrophotometrically.

-

CCK-8 Assay: Utilize a water-soluble tetrazolium salt to quantify the number of viable cells.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value to determine the cytotoxic potential.

The following diagram illustrates a general workflow for in vitro screening of this compound.

Caption: A generalized experimental workflow for in vitro screening.

Future Directions and Conclusion

The current body of scientific literature provides a promising but incomplete picture of the biological activities of this compound. While its potential in cardiovascular medicine is noted, there is a clear and urgent need for dedicated research to:

-

Elucidate Specific Mechanisms: Conduct in-depth studies to identify the direct molecular targets and signaling pathways modulated by this compound.

-

Generate Quantitative Data: Perform dose-response studies to determine the efficacy (e.g., EC50) and potency (e.g., IC50) of this compound in various biological assays.

-

Conduct In Vivo Studies: Evaluate the therapeutic effects and safety profile of this compound in relevant animal models of cardiovascular and other diseases.

-

Comparative Studies: Perform head-to-head comparisons of the biological activities of this compound with other major notoginsenosides to understand its unique pharmacological profile.

References

The Pharmacological Profile of Notoginsenoside FP2: An In-depth Technical Guide

Disclaimer: Extensive research for the pharmacological profile of isolated Notoginsenoside FP2 did not yield specific quantitative data, detailed experimental protocols, or defined signaling pathways directly attributable to this compound. The available literature consistently highlights its potential for treating cardiovascular disease, primarily based on its presence in active extracts of Panax notoginseng. This guide provides a comprehensive overview of the pharmacological profile of the closely related and extensively studied Notoginsenoside R1 (NGR1) to serve as a potential, though not confirmed, model for the bioactivity of this compound. The experimental data, protocols, and signaling pathways detailed below pertain to NGR1 and should not be directly extrapolated to this compound without further dedicated research.

Introduction to this compound

This compound is a dammarane-type bisdesmoside, a class of saponins (B1172615), isolated from the fruit pedicels, stems, and leaves of Panax notoginseng[1]. It is considered a unique component of this plant. While its specific pharmacological activities are not well-documented in publicly available literature, its presence in Panax notoginseng extracts with known cardiovascular benefits suggests its potential contribution to these effects. A 2021 study on stem-leaf saponins from Panax notoginseng, which contained 5.59% this compound, demonstrated cardioprotective effects in a mouse model of sleep deprivation-induced myocardial injury[2]. This effect was linked to the inhibition of excessive autophagy and apoptosis via the PI3K/Akt/mTOR signaling pathway[2].

Pharmacological Profile of Notoginsenoside R1 (as a proxy)

Notoginsenoside R1 (NGR1) is one of the most abundant and well-studied saponins from Panax notoginseng. It exhibits a wide range of pharmacological activities, particularly in the cardiovascular system.

Cardiovascular Effects

NGR1 has demonstrated significant protective effects in various models of cardiovascular disease. In vivo studies have shown that NGR1 can reduce myocardial infarct size, improve cardiac function, and inhibit apoptosis in models of myocardial ischemia/reperfusion injury[3]. It also attenuates cardiac lipotoxicity and improves heart function in mouse models of heart failure[4]. In vitro, NGR1 protects cardiomyocytes from hypoxia/reoxygenation-induced injury and high glucose-induced cell damage[3][4].

Mechanism of Action

A key mechanism underlying the cardioprotective effects of NGR1 is its modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. In the context of cardiac injury, activation of the PI3K/Akt pathway is generally considered protective. NGR1 has been shown to activate this pathway, leading to the downstream inhibition of apoptosis and promotion of cell survival[3].

Additionally, NGR1 is known to activate the AMPK signaling pathway, which plays a critical role in cellular energy homeostasis and reducing lipotoxicity[4].

The following diagram illustrates the proposed signaling pathway for the cardioprotective effects of Notoginsenoside R1.

Quantitative Data for Notoginsenoside R1

The following table summarizes key quantitative data from pharmacological studies on Notoginsenoside R1.

| Parameter | Value | Cell/Animal Model | Condition | Reference |

| In Vitro | ||||

| IC50 (Cell Viability) | Not established for cardioprotection; used at concentrations of 10-50 µM | H9c2 cardiomyocytes | Hypoxia/Reoxygenation | [3] |

| Apoptosis Inhibition | Significant reduction at 25 µM | H9c2 cardiomyocytes | Hypoxia/Reoxygenation | [3] |

| In Vivo | ||||

| Effective Dose | 25 mg/kg (intraperitoneal) | Mice | Myocardial Ischemia/Reperfusion | [3] |

| Reduction in Infarct Size | ~40% | Mice | Myocardial Ischemia/Reperfusion | [3] |

Experimental Protocols for Notoginsenoside R1

In Vitro Model of Hypoxia/Reoxygenation Injury in H9c2 Cells

-

Cell Culture: H9c2 rat myocardial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Treatment: Cells are pre-treated with varying concentrations of Notoginsenoside R1 (e.g., 10, 25, 50 µM) for 24 hours.

-

Hypoxia Induction: The culture medium is replaced with a glucose-free, serum-free DMEM, and cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 6 hours).

-

Reoxygenation: The hypoxic medium is replaced with normal culture medium, and cells are returned to the normoxic incubator for a period of reoxygenation (e.g., 12 hours).

-

Assessment of Cell Viability and Apoptosis: Cell viability is assessed using the MTT assay. Apoptosis is quantified by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3) are determined by Western blotting to elucidate the underlying molecular mechanisms.

The following diagram outlines the experimental workflow for the in vitro studies.

In Vivo Model of Myocardial Ischemia/Reperfusion in Mice

-

Animal Model: Male C57BL/6 mice are used.

-

Drug Administration: Notoginsenoside R1 (e.g., 25 mg/kg) is administered intraperitoneally at multiple time points before and during the ischemic period.

-

Surgical Procedure:

-

Mice are anesthetized, and the heart is exposed via a thoracotomy.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30 minutes).

-

The ligature is then released to allow for reperfusion (e.g., 24 hours).

-

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.

-

Echocardiography: Cardiac function (e.g., ejection fraction, fractional shortening) is assessed by echocardiography before and after the I/R procedure.

-

Histological Analysis: Heart tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate myocardial morphology and with TUNEL to assess apoptosis.

-

-

Biochemical Assays: Serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

Conclusion

While this compound is a recognized constituent of Panax notoginseng with potential cardiovascular applications, there is a notable absence of specific pharmacological data in the current scientific literature. The detailed profile of the related compound, Notoginsenoside R1, provides a valuable framework for the potential mechanisms and effects of this compound, particularly concerning its role in cardioprotection via modulation of the PI3K/Akt/mTOR signaling pathway. Further research is imperative to isolate this compound and elucidate its specific pharmacological profile, which will be crucial for its potential development as a therapeutic agent.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway [frontiersin.org]

- 3. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]

In Vitro Studies on Notoginsenoside FP2: A Technical Overview and Analysis of Related Saponins

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro studies detailing the biological activity, quantitative data, and specific signaling pathways of Notoginsenoside FP2 are not extensively available. This compound is a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng and has been suggested to have potential for treating cardiovascular diseases.[1][2] Due to the limited availability of data for this compound, this guide will provide a comprehensive overview of the in vitro research on the closely related and well-studied notoginsenosides, Notoginsenoside R1 and Notoginsenoside R2, to offer insights into the potential biological activities and mechanisms of this class of compounds.

Introduction to Notoginsenosides

Notoginsenosides are a class of saponins (B1172615) that are the main bioactive constituents of Panax notoginseng.[3] These compounds are known for a wide range of pharmacological effects, particularly in the cardiovascular system. While numerous notoginsenosides have been identified, research has predominantly focused on a select few, such as Notoginsenoside R1 and Ginsenoside Rb1. This document aims to collate the available in vitro data on related notoginsenosides to serve as a foundational resource for researchers interested in this compound.

Quantitative Data from In Vitro Studies on Notoginsenoside R2

The following tables summarize quantitative data from in vitro studies on Notoginsenoside R2, providing insights into its bioactivity.

Table 1: Anti-proliferative Activity of Notoginsenoside R2

| Compound | Cell Line | Assay | IC50 | Incubation Time (hours) | Reference |

| 20(S/R)-Notoginsenoside R2 | H22 (Hepatoma) | CCK-8 | 65.91 µg/mL | 24 | [4] |

Table 2: Apoptosis-Inducing Effects of Notoginsenoside R2

| Compound | Cell Line | Concentration | Apoptosis Rate (%) | Incubation Time (hours) | Reference |

| 20(S/R)-Notoginsenoside R2 | H22 (Hepatoma) | 50 µg/mL | 25.03 ± 1.31 | 24 | |

| 20(S/R)-Notoginsenoside R2 | H22 (Hepatoma) | 100 µg/mL | 60.10 ± 1.48 | 24 |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the characterization of notoginsenoside activity in vitro.

Cell Viability Assay (CCK-8)

-

Cell Seeding: H22 hepatoma cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well.

-

Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are then treated with various concentrations of the test compound (e.g., 20(S/R)-Notoginsenoside R2) for a specified period (e.g., 24 hours).

-

Assay: Following treatment, the medium is replaced with fresh medium containing 10% (v/v) WST-1 or CCK-8 solution.

-

Measurement: After a further incubation of 1-4 hours, the absorbance is measured at 440 nm or 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (TUNEL Staining)

-

Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with the test compound.

-

Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: The cells are then incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) in a humidified chamber in the dark.

-

Microscopy: The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and observed under a fluorescence microscope.

-

Quantification: The percentage of TUNEL-positive cells (indicating apoptosis) is determined by counting the number of fluorescently labeled cells relative to the total number of cells.

Western Blot Analysis

-

Cell Lysis: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways Modulated by Notoginsenosides

In vitro studies on notoginsenosides, particularly R1 and R2, have implicated several key signaling pathways in their mechanism of action. One of the central pathways is the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis. Studies on 20(S/R)-Notoginsenoside R2 have shown that it can inhibit the phosphorylation of key proteins in this pathway, leading to the induction of apoptosis in cancer cells.[4]

Caption: PI3K/AKT/mTOR pathway and points of inhibition by Notoginsenoside R2.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical workflow for investigating the effect of a compound like a notoginsenoside on a specific signaling pathway.

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

While direct in vitro data on this compound is currently scarce, the research on related compounds like Notoginsenoside R2 provides a valuable framework for future investigations. The anti-proliferative and pro-apoptotic effects observed for Notoginsenoside R2, mediated through the inhibition of the PI3K/AKT/mTOR pathway, suggest that this compound may possess similar or distinct biological activities that warrant exploration.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro screening. Key areas of investigation should include its effects on various cell types, particularly those relevant to cardiovascular diseases, and the elucidation of its specific molecular targets and signaling pathways. Such studies will be crucial in validating the therapeutic potential of this compound and advancing its development as a potential drug candidate.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside FP2: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities, quantitative data, and specific mechanisms of action for Notoginsenoside FP2 is exceptionally limited. This document provides a comprehensive overview based on available information and draws comparative insights from structurally related and well-studied notoginsenosides, particularly Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NGR2), to infer potential properties and guide future research.

Introduction

This compound is a dammarane-type bisdesmoside saponin (B1150181) isolated from Panax notoginseng, a plant with a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases.[1][2] While research on many notoginsenosides is extensive, this compound remains a poorly characterized compound. This technical guide synthesizes the foundational knowledge of its discovery and structure and extrapolates its potential pharmacological profile by examining closely related compounds.

Isolation and Structural Elucidation of this compound

This compound was first isolated from the fruit pedicels of Panax notoginseng. The isolation and structural analysis were foundational in identifying this novel saponin.

Experimental Protocol: Isolation and Purification (General Methodology)

-

Extraction: The dried and powdered plant material (e.g., fruit pedicels) is extracted with a polar solvent, commonly an aqueous ethanol (B145695) or methanol (B129727) solution, often with the aid of ultrasonication or reflux.

-

Partitioning: The crude extract is then partitioned with different solvents of varying polarities, such as n-butanol and water, to separate saponins (B1172615) from other components.

-

Column Chromatography: The saponin-rich fraction is subjected to repeated column chromatography.

-

Macroporous Resin Chromatography: Resins like D101 or AB-8 are used for initial purification and enrichment of total saponins.[3]

-

Silica Gel Chromatography: Further separation is achieved based on polarity.

-

Reversed-Phase Chromatography (ODS): This is a key step for separating individual saponins.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This final step yields highly purified individual compounds.

-

Structural Analysis

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete structure, including the aglycone and the sugar moieties, as well as their linkage points.

Based on these analyses, this compound is identified as a dammarane-type bisdesmoside.

Potential Pharmacological Activities and Mechanisms of Action

Direct experimental evidence for the pharmacological effects of this compound is scarce. However, based on its structural similarity to other notoginsenosides and its origin from a plant known for its cardiovascular benefits, several potential activities can be inferred. The following sections summarize the known effects of related notoginsenosides, which may suggest the therapeutic potential of FP2.

Cardiovascular Effects

Panax notoginseng saponins are widely recognized for their cardioprotective effects.[2][4] this compound is suggested to have potential in treating cardiovascular diseases.[5] The mechanisms of related notoginsenosides involve multiple pathways.

Inferred Signaling Pathway for Cardiovascular Protection:

Caption: Inferred cardioprotective mechanism via AMPK/mTOR/Nrf2 signaling.

Anti-Inflammatory Effects

Inflammation is a key pathological process in many diseases. Notoginsenosides R1 and R2 have demonstrated significant anti-inflammatory properties.

Inferred Anti-Inflammatory Signaling Pathway:

Caption: Inferred anti-inflammatory mechanism via SphK1/NF-κB pathway.

Table 1: Quantitative Anti-Inflammatory Data for Related Notoginsenosides

| Compound | Model | Target | Effect | Concentration/Dose | Reference |

| NGR1 | Aβ25-35-treated PC12 cells | SphK1/NF-κB | Increased cell viability | 250-1000 µg/ml | [6] |

| NGR2 | LPS-stimulated RAW264.7 cells | Pro-inflammatory cytokines | Reduced mRNA levels of IL-6, IL-1β, TNF-α | 20 µM | [1] |

| NGR2 | Alzheimer's Disease mouse model | Neuronal inflammation | Reduced inflammation | Not specified | [7] |

Neuroprotective Effects

Several notoginsenosides have been shown to exert neuroprotective effects in various models of neurological damage.[8][9]

Inferred Neuroprotective Workflow:

Caption: Inferred neuroprotective mechanisms of this compound.

Experimental Protocols for Evaluating Pharmacological Activities (Based on Related Compounds)

The following are detailed methodologies for key experiments cited for related notoginsenosides, which can be adapted for the study of this compound.

Cell Viability Assay (CCK-8)

-

Cell Lines: H9c2 (cardiomyoblasts), PC12 (neuronal), RAW264.7 (macrophages), HSC-T6 (hepatic stellate cells).

-

Procedure:

-

Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Notoginsenoside R2 at 10-100 µM) for a defined period (e.g., 24 hours).[1]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Animal Models

-

Myocardial Infarction Model: Ligate the left anterior descending coronary artery in rats or mice. Administer the test compound before or after the procedure. Evaluate cardiac function (e.g., by echocardiography) and infarct size (e.g., by TTC staining).

-

Cerebral Ischemia/Reperfusion Model: Induce middle cerebral artery occlusion (MCAO) in rats or mice for a specific duration, followed by reperfusion. Administer the test compound and assess neurological deficits, infarct volume, and molecular markers of inflammation and apoptosis.[10]

-

Atherosclerosis Model: Use ApoE-knockout mice fed a high-fat diet. Treat with the test compound and evaluate plaque formation in the aorta, serum lipid levels, and inflammatory markers.[11]

Western Blot Analysis

-

Objective: To quantify the expression of specific proteins in signaling pathways.

-

Procedure:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-AMPK, NF-κB, Nrf2) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band density using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes.

-

Procedure:

-

Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion and Future Directions

This compound is a structurally identified saponin from Panax notoginseng with a high potential for pharmacological activities, particularly in the realm of cardiovascular diseases. However, a significant gap in the scientific literature exists regarding its specific biological functions and mechanisms of action. The information gathered on closely related notoginsenosides, such as NGR1 and NGR2, provides a strong rationale for investigating FP2 for its potential cardioprotective, anti-inflammatory, and neuroprotective effects.

Future research should focus on:

-

In vitro screening: Evaluating the effects of purified this compound on various cell lines to determine its cytotoxicity and efficacy in models of inflammation, oxidative stress, and apoptosis.

-

Quantitative analysis: Determining key pharmacological parameters such as IC50 and EC50 values for its biological effects.

-

Mechanism of action studies: Investigating the specific signaling pathways modulated by this compound using techniques like western blotting, qRT-PCR, and reporter gene assays.

-

In vivo studies: Utilizing relevant animal models to assess the therapeutic potential of this compound and to study its pharmacokinetics and pharmacodynamics.

By undertaking these studies, the scientific community can unlock the therapeutic potential of this compound and contribute to the development of new drugs from natural products.

References

- 1. Notoginsenoside R2 attenuates hepatic fibrosis via STAT3-dependent hepatic stellate cells senescence induction and inflammatory microenvironment suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108126000B - Method for extracting and preparing panax notoginseng saponins from fresh panax notoginseng - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Low Cerebral Exposure Cannot Hinder the Neuroprotective Effects of Panax Notoginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Panax notoginsenoside produces neuroprotective effects in rat model of acute spinal cord ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effects of Panax notoginseng Saponins on Cerebral Ischemia/Reperfusion Injury: Insights Into SIRT1/NRF2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Geniposide Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]

Notoginsenoside FP2: A Technical Overview of its Discovery, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2 is a dammarane-type bisdesmoside, a class of triterpenoid (B12794562) saponins (B1172615), originally isolated from the fruit pedicels of the traditional Chinese medicinal plant Panax notoginseng. This document provides a comprehensive technical guide on the discovery, structural characterization, and putative biological activities of this compound. While specific experimental data on its biological effects and mechanism of action remain limited in publicly accessible literature, this guide synthesizes the available information and provides context based on the activities of closely related notoginsenosides. All quantitative data is presented in structured tables, and detailed, albeit generalized, experimental protocols for isolation and characterization are provided. Visual diagrams of relevant signaling pathways, based on the activity of related compounds, are included to guide future research.

Discovery and Physicochemical Characterization

This compound was first reported in a 2008 study by Wang et al., published in Helvetica Chimica Acta. It was isolated from the fruit pedicels of Panax notoginseng, a plant with a long history of use in traditional medicine for cardiovascular conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₈O₂₆ | ChemSrc[1] |

| Molecular Weight | 1211.4 g/mol | ChemSrc[1] |

| CAS Number | 1004988-75-3 | ChemSrc[1] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: 100 mg/mL (82.55 mM) (ultrasonication recommended) | TargetMol |

| H₂O: 5 mg/mL (4.12 mM) (ultrasonication recommended) | TargetMol | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |

Experimental Protocols

While the full text of the original discovery paper is not widely available, this section provides a generalized, detailed methodology for the isolation and structural elucidation of notoginsenosides from Panax notoginseng, based on established protocols for similar compounds.

Generalized Isolation and Purification Protocol

The workflow for isolating this compound from Panax notoginseng fruit pedicels would likely follow the logical steps outlined below.

-

Extraction: The air-dried and powdered fruit pedicels of Panax notoginseng are extracted with 70% aqueous ethanol under reflux for 3 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with saponins, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform/methanol/water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Chromatography: Fractions containing compounds with similar polarity to this compound are pooled and further purified by reversed-phase C18 column chromatography using a stepwise gradient of methanol/water.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (Prep-HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound would have been determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would be used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula (C₅₈H₉₈O₂₆).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments in the molecule, respectively. The chemical shifts, multiplicities, and integration of the signals give initial clues about the structure.

-

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity of the atoms.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and determining the glycosylation sites.

-

-

-

Acid Hydrolysis: To identify the constituent monosaccharides, a sample of this compound would be subjected to acid hydrolysis, followed by chromatographic analysis (e.g., GC-MS or HPLC) of the resulting sugars and comparison with authentic standards.

Biological Activity and Potential Therapeutic Applications

Potential Cardiovascular Effects (Inferred from Related Compounds)

-

Cardioprotection: Other notoginsenosides, such as Notoginsenoside R1, have been shown to protect cardiomyocytes from ischemia-reperfusion injury by activating pro-survival signaling pathways.[2]

-

Anti-atherosclerosis: Notoginsenoside R1 has also been investigated for its potential to mitigate atherosclerosis by reducing inflammation and improving lipid metabolism.[3]

-

Regulation of Vascular Tone: Some saponins from Panax notoginseng are known to influence vascular endothelial function, which could contribute to the regulation of blood pressure.

Potential Signaling Pathways of Interest (Inferred from Related Compounds)

While the specific signaling pathways modulated by this compound have not been elucidated, research on other notoginsenosides suggests that the following pathways may be relevant targets for investigation.

-

PI3K/Akt/mTOR Pathway: This is a key signaling pathway involved in cell survival, proliferation, and metabolism. Activation of this pathway by Notoginsenoside R1 has been linked to its cardioprotective effects.[3]

-

JAK2/STAT3 Pathway: This pathway is involved in inflammation and cell survival. Activation of the JAK2/STAT3 pathway by Notoginsenoside R1 has been shown to relieve myocardial infarction in preclinical models.

-

PLCγ2 Signaling Pathway: Notoginsenoside Ft1 has been shown to potentiate the PLCγ2-IP₃/DAG-[Ca²⁺]/PKC-TXA₂ signaling pathway, which is involved in platelet aggregation and hemostasis.[4]

Future Directions and Conclusion

This compound is a structurally characterized natural product from Panax notoginseng with potential applications in the treatment of cardiovascular diseases. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Quantitative assessment of its cardiovascular effects: In vitro and in vivo studies are needed to determine its efficacy in models of cardiovascular disease.

-

Elucidation of its molecular targets and signaling pathways: Identifying the specific proteins and pathways that this compound interacts with will be crucial for understanding its mechanism of action.

-

Comparative studies: Comparing the activity of this compound with other well-characterized notoginsenosides would help to understand its unique therapeutic potential.

References

- 1. This compound | CAS#:1004988-75-3 | Chemsrc [chemsrc.com]

- 2. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]

- 4. Phospholipase Cγ2 signalling contributes to the haemostatic effect of Notoginsenoside Ft1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Dammarane-Type Bisdesmoside Saponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane-type saponins (B1172615), a class of tetracyclic triterpenoid (B12794562) glycosides, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities. Among these, bisdesmoside saponins, characterized by the presence of two sugar chains attached to the aglycone, often at the C-3 and C-20 positions, are particularly noteworthy. These compounds are found in a variety of medicinal plants and have demonstrated a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the primary natural sources of dammarane-type bisdesmoside saponins, detailed experimental protocols for their extraction and isolation, quantitative data on their abundance, and an exploration of the key signaling pathways they modulate.

Principal Natural Sources

Dammarane-type bisdesmoside saponins are predominantly found in a select number of plant genera. The most well-documented sources include:

-

Gynostemma pentaphyllum (Jiaogulan): A perennial vine of the family Cucurbitaceae, often referred to as "Southern Ginseng." It is a rich source of a diverse array of dammarane (B1241002) saponins known as gypenosides. Many of these are bisdesmosidic in nature.

-

Panax notoginseng (Sanqi or Tianqi): A species of the genus Panax, the roots and flowers of which are extensively used in Traditional Chinese Medicine. It is a prominent source of ginsenosides (B1230088), a well-known group of dammarane saponins, many of which are bisdesmosides.

-

Bacopa monnieri (Brahmi): A perennial, creeping herb recognized in Ayurvedic medicine for its nootropic effects. It contains dammarane-type saponins, including bisdesmosidic compounds.[1][2]

-

Sapindus mukorossi (Soapnut): The fruit pulp of this tree is a known source of saponins and has been found to contain dammarane-type structures.[3] The pulp has a saponin (B1150181) content of 10–11%.[3]

Quantitative Data on Saponin Content

The concentration of specific dammarane-type bisdesmoside saponins can vary significantly depending on the plant species, the part of the plant used, geographical origin, and processing methods. The following tables summarize available quantitative data for some of the key saponins from prominent sources.

Table 1: Quantitative Analysis of Dammarane-Type Saponins in Gynostemma pentaphyllum

| Saponin | Plant Part | Origin | Content (µg/g dry weight) - Raw | Content (µg/g dry weight) - Heat Processed | Reference |

| Gypenoside L | Aerial Parts | Zhangzhou, Fujian | Not specified | Increased by 7.369 | [4] |

| Gypenoside LI | Aerial Parts | Zhangzhou, Fujian | Not specified | Increased by 8.289 | [4] |

| Damulin A | Aerial Parts | Zhangzhou, Fujian | Not specified | Increased by 12.155 | [4] |

| Damulin B | Aerial Parts | Zhangzhou, Fujian | Not specified | Increased by 7.587 | [4] |

| Ginsenoside Rd | Aerial Parts | Zhangzhou, Fujian | Not specified | Decreased by 0.779 | [4] |

| Gypenoside LVI | Aerial Parts | Zhangzhou, Fujian | Not specified | Decreased by 19.37 | [4] |

| Gypenoside XLVI | Aerial Parts | Zhangzhou, Fujian | Not specified | Decreased by 9.19 | [4] |

| Gypenoside L | Aerial Parts | Jinxiu, Guangxi | Not specified | Increased by 0.100 | [4] |

| Gypenoside LI | Aerial Parts | Jinxiu, Guangxi | Not specified | Increased by 0.161 | [4] |

| Damulin A | Aerial Parts | Jinxiu, Guangxi | Not specified | Increased by 0.317 | [4] |

| Damulin B | Aerial Parts | Jinxiu, Guangxi | Not specified | Increased by 0.228 | [4] |

| Ginsenoside Rd | Aerial Parts | Jinxiu, Guangxi | Not specified | Decreased by 1.661 | [4] |

| Gypenoside LVI | Aerial Parts | Jinxiu, Guangxi | Not specified | Decreased by 0.014 | [4] |

| Gypenoside XLVI | Aerial Parts | Jinxiu, Guangxi | Not specified | Decreased by 0.010 | [4] |

| Total Saponins | Aerial Parts | Not specified | 491.0 to 89,888.9 | Not applicable | [5] |

| Total Gypenosides | Cell Suspension | Not specified | 46.498 mg/g | Not applicable | [6] |

Table 2: Quantitative Analysis of Dammarane-Type Saponins in Panax notoginseng

| Saponin | Plant Part | Content (mg/g) | Reference |

| Notoginsenoside R1 | Root | 9.6 mg from 487.2 mg n-butanol extract | [7] |

| Ginsenoside Rg1 | Root | 67.8 mg from 487.2 mg n-butanol extract | [7] |

| Ginsenoside Re | Root | 2.3 mg from 487.2 mg n-butanol extract | [7] |

| Ginsenoside Rb1 | Root | 286.5 mg from 487.2 mg n-butanol extract | [7] |

| Ginsenoside Rd | Root | 5.7–8.4 | [8] |

| Notoginsenoside Fa | Flower | 2.80% of extract | [9] |

| Notoginsenoside Fc | Flower | 0.29% of extract | [9] |

| Ginsenoside Rb1 | Flower | 0.60% of extract | [9] |

| Ginsenoside Rb2 | Flower | 0.52% of extract | [9] |

| Ginsenoside Rb3 | Flower | 4.80% of extract | [9] |

| Ginsenoside Rd | Flower | 0.15% of extract | [9] |

| Ginsenoside Rc | Flower | 2.40% of extract | [9] |

Experimental Protocols

The extraction and isolation of dammarane-type bisdesmoside saponins typically involve solvent extraction followed by various chromatographic techniques. Below are representative protocols for key plant sources.

Protocol 1: Extraction and Isolation of Gypenosides from Gynostemma pentaphyllum

This protocol is based on ultrasound-assisted extraction followed by chromatographic purification.

1. Material Preparation:

-

Air-dry the aerial parts of Gynostemma pentaphyllum and grind into a coarse powder.

2. Extraction:

-

Solvent: 70% Ethanol (B145695) in water.

-

Solid-to-Liquid Ratio: 1:10 (w/v).

-

Method: Macerate the powdered plant material in the solvent and perform ultrasonic extraction for 30-60 minutes. Repeat the extraction process three times with fresh solvent.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

3. Purification:

-

Column Chromatography:

-

Subject the crude extract to column chromatography on a macroporous resin (e.g., D101).

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the saponin-rich fractions by preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid, e.g., 0.1%).

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Collect fractions corresponding to individual saponin peaks and evaporate the solvent to obtain pure compounds.

-

Protocol 2: Extraction and Isolation of Ginsenosides from Panax notoginseng

This protocol outlines a typical procedure for extracting and isolating ginsenosides from the roots or flowers of Panax notoginseng.

1. Material Preparation:

-

Clean and dry the roots or flowers of Panax notoginseng.

-

Grind the plant material into a fine powder.

2. Extraction:

-

Solvent: 75% Ethanol in water.[10]

-

Solid-to-Liquid Ratio: 1:5 (w/v).[10]

-

Method: Perform ultrasonic extraction at 60 °C for 30 minutes. Repeat the extraction three times.[10]

-

Filter the combined extracts and concentrate under vacuum.

3. Purification:

-

Macroporous Resin Adsorption:

-

Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC):

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of dammarane-type bisdesmoside saponins.

Signaling Pathways

Dammarane-type bisdesmoside saponins have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

Ginsenoside Rd, a dammarane saponin, has been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Ginsenoside Rd.

MAPK Signaling Pathway

Certain saponins can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis.

Caption: Modulation of the MAPK signaling pathway by dammarane-type saponins.

Conclusion

Gynostemma pentaphyllum and Panax notoginseng stand out as primary sources of dammarane-type bisdesmoside saponins, with a growing body of research also identifying their presence in other plants such as Bacopa monnieri. The systematic application of modern extraction and chromatographic techniques is crucial for the efficient isolation and purification of these bioactive compounds. Further research into the precise molecular mechanisms by which these saponins interact with key signaling pathways, such as PI3K/Akt/mTOR and MAPK, will be instrumental in unlocking their full therapeutic potential for the development of novel drugs and functional foods. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of natural product drug discovery.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Dammarane-type triterpenoid saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rd regulates the Akt/mTOR/p70S6K signaling cascade and suppresses angiogenesis and breast tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Determination of flavonoids and saponins in Gynostemma pentaphyllum (Thunb.) Makino by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Isolation of four high-purity dammarane saponins from extract of Panax notoginseng by centrifugal partition chromatography coupled with evaporative light scattering detection in one operation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Production of Minor Ginsenosides from Panax notoginseng Flowers by Cladosporium xylophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Panax notoginseng Flower Saponins Quantified Using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Notoginsenoside FP2: A Technical Guide on a Promising Saponin from Traditional Chinese Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, a plant with a rich history in Traditional Chinese Medicine (TCM). Revered for its purported effects on blood circulation and hemostasis, P. notoginseng, also known as "Sanqi," has been a cornerstone of traditional therapeutic practices for centuries. While extensive research has been conducted on the pharmacological activities of total saponin extracts and individual ginsenosides (B1230088) from P. notoginseng, specific data on this compound remains limited. This technical guide aims to consolidate the available information on this compound, including its chemical properties and isolation. Furthermore, by examining the well-documented biological activities, experimental protocols, and signaling pathways of other closely related notoginsenosides, this paper will extrapolate potential areas of investigation and therapeutic application for this compound, particularly in the context of cardiovascular diseases.

Introduction: The Role of Panax notoginseng in Traditional Chinese Medicine